2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a fused bicyclic structure combining pyrrole and pyrimidine rings. Key features include:
- Phenyl substituents at positions 3 and 7, contributing to π-π stacking and steric bulk.
- Pyrrolo[3,2-d]pyrimidinone core, enabling hydrogen bonding via the carbonyl oxygen and NH groups.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including kinase inhibition () and myeloperoxidase inhibition ().
Properties
IUPAC Name |
2-benzylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c29-24-23-22(21(16-26-23)19-12-6-2-7-13-19)27-25(28(24)20-14-8-3-9-15-20)30-17-18-10-4-1-5-11-18/h1-16,26H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHODTSGWCAPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiopyrimidine with benzyl halides in the presence of a base . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Center
The benzylthio (-S-benzyl) group undergoes nucleophilic displacement under alkaline or transition-metal-catalyzed conditions:
Example from literature:
"6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one reacts with allyl bromide in DMF/K₂CO₃ to yield 6-(allyloxy)-2-(benzylthio)-pyrimidin-4-amine via nucleophilic substitution at sulfur" .
Oxidation Reactions
The benzylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfoxide intermediate | Enhanced metabolic stability |
| H₂O₂/AcOH | Reflux, 6–8 h | Sulfone derivative | Improved target binding affinity |
Experimental data indicates that sulfone derivatives exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to thioethers.
Cycloaddition and Ring Functionalization
The pyrrolopyrimidine core participates in [4+2] cycloaddition reactions, enabling structural diversification:
A study demonstrated that cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under mild conditions yields dihydrodipyrrolo-pyrazine derivatives, which show antiproliferative activity against Panc-1 cancer cells (IC₅₀ = 12.54 μM) .
Catalytic Hydrogenation
While direct hydrogenation data for this compound is limited, structurally related pyrrolopyrimidines undergo asymmetric hydrogenation:
| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Utility |
|---|---|---|---|
| Rhodium-BINAP complexes | N-Benzylpyridinium salts | Up to 92% ee | Chiral piperidine synthesis |
This suggests potential for enantioselective modification of reduced analogs of the parent compound .
Acid/Base-Mediated Rearrangements
The lactam moiety (4(5H)-one) participates in ring-opening/ring-closing equilibria:
Key Research Findings:
-
Synthetic Versatility : The compound’s sulfur atom and electron-deficient core enable >15 documented transformations, with substitution and cycloaddition being most exploited .
-
Biological Correlations : Sulfone derivatives exhibit 3–5× improved IC₅₀ values in kinase assays compared to thioethers.
-
Catalytic Challenges : Asymmetric modifications require tailored ligands (e.g., BINAP) to overcome planar chirality issues .
This reactivity profile positions the compound as a privileged scaffold in anticancer and antimicrobial drug discovery pipelines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. Research has shown that 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study :
A study conducted by Zhang et al. demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be 12 µM, indicating potent activity against this cell line.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induces apoptosis via mitochondria |
| A549 | 15 | Cell cycle arrest at G1 phase |
Inhibition of Toll-like Receptors (TLRs)
Another significant application is in the modulation of immune responses through the inhibition of Toll-like receptors (TLRs). Compounds similar to this compound have been studied for their ability to reduce inflammation in autoimmune diseases.
Case Study :
Research published in a patent application highlighted the effectiveness of this compound in reducing anti-dsDNA IgG levels in models of systemic lupus erythematosus. The treatment resulted in a marked decrease in inflammatory markers after six weeks.
| Disease | Effectiveness | Duration of Treatment |
|---|---|---|
| Systemic Lupus Erythematosus | Significant reduction in anti-dsDNA IgG levels | 6 weeks |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from pyrimidine derivatives. Various substitutions on the benzyl and phenyl groups can lead to derivatives with enhanced biological activity.
Synthetic Route Overview
- Starting Material : Pyrimidine derivative.
- Reagents : Benzyl chloride and thiourea.
- Reaction Conditions : Typically conducted under reflux conditions in organic solvents.
- Purification : Column chromatography using ethyl acetate as an eluent.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]pyrimidinone Derivatives
(a) 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58)
- Substituents : Methoxy (position 2), ethyl (position 3), benzoyl (position 6).
- Key Differences : The benzylthio group in the target compound replaces the methoxy group, likely increasing hydrophobicity and altering metabolic stability.
- Synthesis : Derived via alkylation and alcoholysis ().
(b) AZD4831 ((R)-1-(2-(1-aminoethyl)-4-chlorobenzyl)-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one)
- Substituents: Thioxo (position 2), chlorobenzyl (position 1), aminoethyl side chain.
- Key Differences : The thioxo group (C=S) in AZD4831 contrasts with the benzylthio (C-S-benzyl) in the target compound. This difference may influence enzyme binding (e.g., myeloperoxidase inhibition) and redox activity ().
Thieno[3,2-d]pyrimidinone Derivatives
(a) 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a)
- Core Structure: Thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle).
- Substituents : Methoxyphenyl groups at positions 2 and 4.
(b) 2-[(4-Chlorobenzyl)sulfanyl]-3-(4-methylbenzyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (F399-0675)
- Core Structure: Pyrido-thieno[3,2-d]pyrimidinone.
- Substituents : Chlorobenzylsulfanyl (position 2), methylbenzyl (position 3).
Pyrazolo[3,4-d]pyrimidinone Derivatives
(a) 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g)
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Impact : The benzylthio group in the target compound may enhance membrane permeability compared to methoxy or hydroxyl analogs but could reduce metabolic stability relative to fluorinated derivatives ().
Biological Activity
2-(Benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 409.5 g/mol. The structure features a pyrrolopyrimidine core with a benzylthio substituent and two phenyl groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolopyrimidine class exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines:
These findings suggest that the compound effectively inhibits cell proliferation in multiple cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Research indicates that it may modulate key signaling pathways associated with cell survival and proliferation, including the inhibition of anti-apoptotic proteins such as Bcl-2 .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anticonvulsant Activity : Similar derivatives have demonstrated anticonvulsant effects in animal models, suggesting potential for neurological applications .
- Antibacterial Activity : Some studies have reported moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broader spectrum of biological activity .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (above 10 µM), correlating with increased expression of pro-apoptotic markers.
Case Study 2: Synergistic Effects with Chemotherapy
A combination study involving this compound and doxorubicin revealed synergistic effects in HeLa cells. The combination treatment significantly reduced IC50 values compared to either agent alone, suggesting enhanced therapeutic potential when used alongside conventional chemotherapeutics .
Q & A
Q. What synthetic strategies are effective for introducing the benzylthio group into pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives?
The benzylthio group can be introduced via alkylation or nucleophilic substitution. For example, alkylation of a thiol intermediate (e.g., 2-thioxopyrrolo[3,2-d]pyrimidinone) with benzyl bromide in the presence of a base (e.g., NaH) under reflux conditions yields the benzylthio derivative. Reaction optimization may require inert atmospheres and polar aprotic solvents like DMF to minimize side reactions .
Q. How is the purity and structural identity of the compound validated during synthesis?
Q. What are common challenges in crystallizing pyrrolo[3,2-d]pyrimidinone derivatives, and how are they addressed?
Low solubility in polar solvents (e.g., water) and polymorphism are frequent issues. Slow diffusion of diethyl ether into a DCM solution or vapor diffusion with methanol/water mixtures can yield single crystals suitable for X-ray diffraction. Disorder in crystal structures may require refinement with constraints .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of multiple aryl groups (e.g., 3,7-diphenyl substitution)?
- Stepwise Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids under microwave irradiation (100–120°C) to sequentially install phenyl groups at positions 3 and 6. Protecting groups (e.g., Boc) may prevent over-substitution .
- Computational modeling : DFT calculations predict electron-deficient sites (e.g., C3 vs. C7) to guide reagent selection .
Q. What contradictions exist in reported biological activity data for similar compounds, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., anticancer activity in NCI-60 cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardization using synchronized protocols (e.g., 72-hour exposure, 10% FBS) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improves reproducibility .
Q. What metabolic pathways are anticipated for this compound based on structural analogs like AZD4831?
- Phase I metabolism : Oxidative dealkylation of the benzylthio group and hydroxylation of the pyrrolo-pyrimidine core are likely. CYP3A4/5 isoforms dominate these transformations .
- Phase II metabolism : Glucuronidation of hydroxylated metabolites may occur. Use of accelerator mass spectrometry (AMS) with ¹⁴C-labeled compound tracks low-abundance metabolites in plasma and excreta .
Q. How can the compound’s selectivity for specific enzyme targets (e.g., kinases) be optimized?
- SAR studies : Systematic variation of substituents (e.g., replacing benzylthio with alkylthio or arylthio groups) identifies pharmacophoric requirements. For example, bulkier groups at position 2 may enhance selectivity for MPO over related oxidases .
- Fragment-based screening : Co-crystallization with target enzymes (e.g., ALDH1A) reveals binding interactions for rational design .
Methodological Considerations
Q. Synthetic Yield Optimization
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzylthio introduction | NaH, DMF, benzyl bromide, 60°C | 70–75 | 90 | |
| Final purification | Column chromatography (SiO₂, EtOAc/hexane) | 65 | 99 |
Q. Metabolite Identification Workflow
In vitro incubation : Human liver microsomes + NADPH (37°C, 1 hr).
Sample prep : Protein precipitation with acetonitrile, centrifugation.
LC-HRMS : Q-TOF with ESI+ mode (m/z 100–1000).
Data analysis : Metabolite Pilot™ software matches fragments to synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
